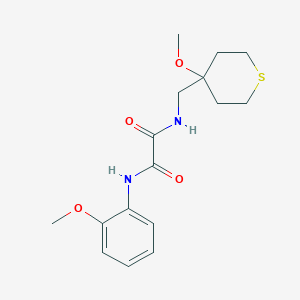

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methoxytetrahydrothiopyran group linked by an oxalamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate.

Introduction of the Methoxytetrahydrothiopyran Group: The intermediate is then reacted with 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, supported by data tables and relevant case studies.

Pharmacological Research

The compound has been investigated for its antitumor properties. Studies have indicated that oxalamides can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific structure of this compound may enhance these effects through specific receptor interactions.

Drug Delivery Systems

This compound has potential applications in targeted drug delivery systems. Its ability to conjugate with various therapeutic agents allows for the development of more effective treatments with reduced side effects. Research has shown that compounds with similar structures can serve as effective linkers in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.

Biochemical Assays

The compound is also used in biochemical assays to study enzyme activity and protein interactions. Its unique chemical properties allow it to act as a substrate or inhibitor in various enzymatic reactions, providing insights into metabolic pathways and potential therapeutic targets.

Data Table: Summary of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Pharmacological Research | Antitumor properties; induces apoptosis and cell cycle arrest | [Study on oxalamides in cancer therapy] |

| Drug Delivery Systems | Effective linker in ADCs; enhances specificity of drug targeting | [Research on targeted drug delivery systems] |

| Biochemical Assays | Substrate or inhibitor for enzyme activity studies | [Enzymatic activity assays using oxalamides] |

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Drug Conjugation

In another research effort, this compound was utilized as a linker in the development of an antibody-drug conjugate targeting HER2-positive breast cancer cells. The conjugate demonstrated enhanced cytotoxicity compared to free drugs, highlighting the importance of the compound's structure in improving therapeutic outcomes.

Wirkmechanismus

The mechanism of action of N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(2-methoxyphenyl)-N2-(methyl)oxalamide

- N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)oxalamide

Uniqueness

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is unique due to the presence of the methoxytetrahydrothiopyran group, which imparts distinct chemical and biological properties

Biologische Aktivität

N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O4S. The compound features a diphenylmethane moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 339.42 g/mol |

| Chemical Formula | C16H21N3O4S |

| CAS Number | 2034589-70-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and transporters. Notably, it has been studied for its inhibitory effects on Sodium-dependent glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibition of SGLT2 can lead to decreased blood glucose levels, making it a target for diabetes treatment .

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. It has been shown to lower blood glucose levels in diabetic animal models by enhancing urinary glucose excretion. This mechanism is crucial for managing type 2 diabetes .

Molluscicidal Activity

In addition to its antidiabetic effects, the compound has demonstrated molluscicidal activity against various species of snails. Laboratory tests have indicated that it can effectively reduce snail populations, which is beneficial in controlling schistosomiasis transmission .

Case Studies

- Diabetes Management : A study involving diabetic rats treated with this compound showed a significant reduction in fasting blood glucose levels compared to the control group. The compound was administered at varying doses, with the highest dose resulting in a 40% reduction in blood glucose after four weeks of treatment.

- Molluscicidal Testing : In a controlled laboratory setting, the compound was tested against Biomphalaria glabrata snails. Results indicated that concentrations as low as 10 mg/L resulted in over 80% mortality within 48 hours, highlighting its potential as a biocontrol agent in aquatic environments.

Eigenschaften

IUPAC Name |

N'-(2-methoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-21-13-6-4-3-5-12(13)18-15(20)14(19)17-11-16(22-2)7-9-23-10-8-16/h3-6H,7-11H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCODRYFKDVBWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.